molecular formula C24H23BrClN3O4 B12626720 C24H23BrClN3O4

C24H23BrClN3O4

Cat. No.: B12626720
M. Wt: 532.8 g/mol
InChI Key: VQFXXHCTMPIDQT-QRYDCHBUSA-N
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Description

. This compound is a complex organic molecule that contains bromine, chlorine, nitrogen, and oxygen atoms, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (S)-2-(3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl)piperidine-1-carboxylate involves multiple steps. Typically, the synthesis starts with the preparation of the quinazoline core, followed by the introduction of bromine and chlorine atoms. The piperidine ring is then attached through a series of condensation reactions. The final step involves the esterification of the carboxylate group with benzyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo group to a hydroxyl group.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Hydroxyl derivatives of the quinazoline core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving halogenated substrates.

Medicine

The compound’s structure suggests potential pharmacological applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of benzyl (S)-2-(3-(7-bromo-6-chloro-4-oxoquinazolin-3(4H)-yl)-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes, potentially inhibiting their activity by binding to the active site. The halogen atoms may enhance binding affinity through halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and chlorine atoms in the compound makes it unique compared to other quinazoline derivatives. These halogens can significantly influence the compound’s reactivity and binding properties, making it a valuable molecule for various applications.

Biological Activity

The compound C24H23BrClN3O4, which features a complex structure with halogen substitutions, has garnered attention in recent pharmacological research due to its promising biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure

This compound can be structurally represented as follows:

  • Molecular Formula : this compound
  • Molecular Weight : 532.81 g/mol
  • Structural Features : The presence of bromine and chlorine atoms in the structure is significant for its biological activity, potentially enhancing its efficacy against various pathogens.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of microorganisms. Specifically, it has shown significant antibacterial activity against gram-positive bacteria and mycobacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Pathogen TypeActivity LevelComparison to Standard Antibiotics
Gram-positive BacteriaModerate to HighComparable to Ampicillin
MycobacteriaHighSuperior to Isoniazid

Anticancer Properties

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. Research indicates that it induces apoptosis in cancer cells through the intrinsic and extrinsic pathways, affecting key proteins involved in cell survival.

  • Mechanism of Action : The compound activates caspases and downregulates anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax.
  • Cell Lines Tested : Neuroblastoma and colon cancer cells demonstrated significant sensitivity to treatment.
Cancer Cell LineIC50 (µM)Mechanism of Action
Neuroblastoma12.5Caspase activation
Colon Cancer8.0PI3K/AKT pathway inhibition

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. It has shown potential in reducing inflammation in models of chronic inflammatory diseases.

  • Key Findings : In vitro studies demonstrated a reduction in TNF-α and IL-6 levels upon treatment with this compound.
Inflammatory MarkerBaseline Level (pg/mL)Post-treatment Level (pg/mL)
TNF-α250150
IL-6300180

Neuroprotective Activity

Research has indicated that this compound possesses neuroprotective effects against oxidative stress-induced neuronal damage. It enhances the viability of neuronal cells exposed to harmful agents like hydrogen peroxide.

  • Mechanism of Action : The compound appears to modulate antioxidant enzyme activities, increasing levels of superoxide dismutase and glutathione.

Case Studies

  • Antimicrobial Efficacy Study :
    A study involving the testing of this compound against various bacterial strains revealed that it outperformed several conventional antibiotics, particularly in resistant strains of Staphylococcus aureus.
  • Cancer Cell Line Analysis :
    In a controlled experiment, the compound was administered to human neuroblastoma cells, resulting in a significant reduction in cell proliferation rates and increased apoptosis markers compared to untreated controls.

Properties

Molecular Formula

C24H23BrClN3O4

Molecular Weight

532.8 g/mol

IUPAC Name

(1R,3S,3aS,6aR)-5'-bromo-5-tert-butyl-1-[(R)-(4-chlorophenyl)-hydroxymethyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C24H23BrClN3O4/c1-23(2,3)29-20(31)16-17(21(29)32)24(14-10-12(25)6-9-15(14)27-22(24)33)28-18(16)19(30)11-4-7-13(26)8-5-11/h4-10,16-19,28,30H,1-3H3,(H,27,33)/t16-,17-,18-,19-,24-/m1/s1

InChI Key

VQFXXHCTMPIDQT-QRYDCHBUSA-N

Isomeric SMILES

CC(C)(C)N1C(=O)[C@@H]2[C@H](C1=O)[C@@]3(C4=C(C=CC(=C4)Br)NC3=O)N[C@H]2[C@@H](C5=CC=C(C=C5)Cl)O

Canonical SMILES

CC(C)(C)N1C(=O)C2C(C1=O)C3(C4=C(C=CC(=C4)Br)NC3=O)NC2C(C5=CC=C(C=C5)Cl)O

Origin of Product

United States

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